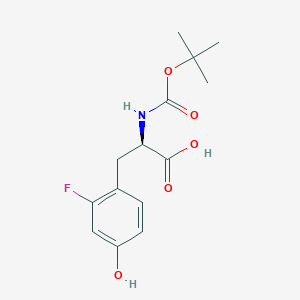
N-Boc-2-fluoro-D-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-2-fluoro-D-tyrosine: is a derivative of the amino acid tyrosine, where the hydrogen atom on the hydroxyl group of the phenyl ring is replaced by a fluorine atom, and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in peptide synthesis and medicinal chemistry due to its unique properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-fluoro-D-tyrosine typically involves the protection of the amino group of 2-fluoro-D-tyrosine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .
Analyse Chemischer Reaktionen
Types of Reactions: N-Boc-2-fluoro-D-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide coupling reactions using reagents like HATU or EDCI in the presence of a base.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: HATU or EDCI with a base like N-methylmorpholine (NMM).
Major Products:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Deprotection Reactions: 2-fluoro-D-tyrosine.
Coupling Reactions: Peptides containing the 2-fluoro-D-tyrosine residue.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Boc-2-fluoro-D-tyrosine is used in the synthesis of peptides and proteins with modified properties. It is valuable in studying the effects of fluorine substitution on the biological activity of peptides.
Biology: In biological research, this compound is used to investigate the role of tyrosine residues in protein function and signaling pathways. The fluorine atom can serve as a probe in NMR studies to gain insights into protein structure and dynamics.
Medicine: this compound is explored for its potential in drug development, particularly in designing enzyme inhibitors and receptor modulators. The fluorine substitution can enhance the metabolic stability and bioavailability of therapeutic peptides.
Industry: In the pharmaceutical industry, this compound is used in the development of novel drugs and diagnostic agents. Its unique properties make it a valuable tool in medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-Boc-2-fluoro-D-tyrosine involves its incorporation into peptides and proteins, where it can influence their structure and function. The fluorine atom can alter the electronic properties of the phenyl ring, affecting interactions with other molecules and enzymes. The Boc group provides protection during synthesis, ensuring the amino group remains unreactive until deprotection is desired .
Vergleich Mit ähnlichen Verbindungen
N-Boc-tyrosine: Lacks the fluorine substitution, making it less stable and less bioavailable compared to N-Boc-2-fluoro-D-tyrosine.
2-fluoro-D-tyrosine: Lacks the Boc protection, making it more reactive and less suitable for peptide synthesis.
N-Boc-3-fluoro-D-tyrosine: Similar but with fluorine at a different position on the phenyl ring, leading to different electronic and steric effects.
Uniqueness: this compound is unique due to the combination of fluorine substitution and Boc protection. This combination enhances its stability, bioavailability, and suitability for peptide synthesis, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
(2R)-3-(2-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-11(12(18)19)6-8-4-5-9(17)7-10(8)15/h4-5,7,11,17H,6H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEICTNRFBRIIRB-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)O)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)O)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650162 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-2-fluoro-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125218-32-8 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-2-fluoro-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

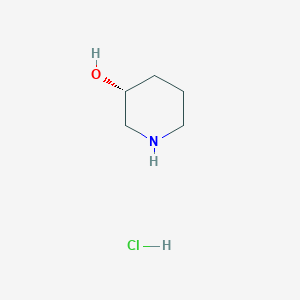
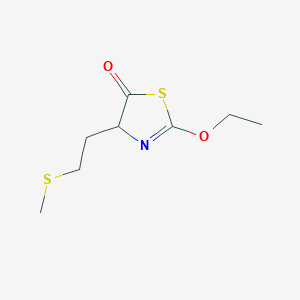

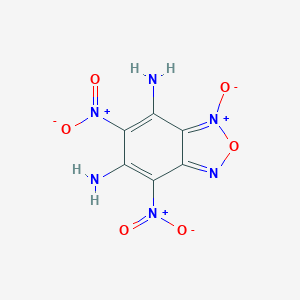
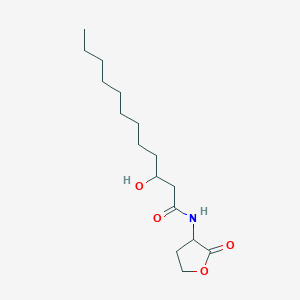

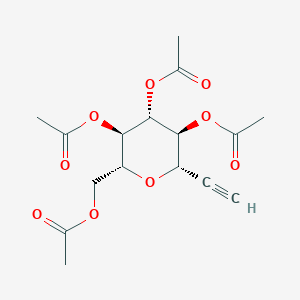


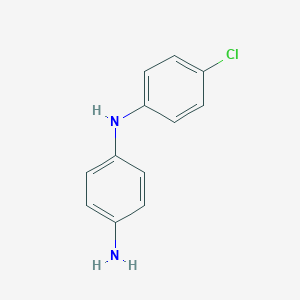
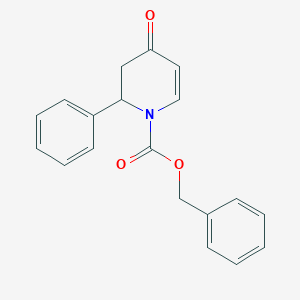
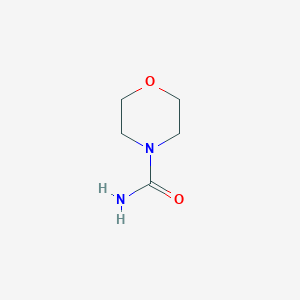
![1,7-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B177929.png)
